molecular formula C12H14N4OS B113153 4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 881041-07-2

4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B113153
CAS No.: 881041-07-2
M. Wt: 262.33 g/mol
InChI Key: LGTAZAQEKLFVCL-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide (CAS 881041-07-2) is a pyrazole-carbothioamide derivative with a molecular formula of C12H14N4OS and a molecular weight of 262.33 g/mol . This compound is part of a class of nitrogen heterocycles that are recognized for their broad spectrum of potential pharmacological activities, which historically includes antibacterial, antifungal, and anti-inflammatory properties . While specific biological data for this exact analog is limited in the public domain, closely related structural analogs have demonstrated significant research value. Most notably, the N-ethyl substituted derivative has shown potent in vitro activity against both planktonic and biofilm-forming cells of the Gram-negative bacteria Haemophilus influenzae and Haemophilus parainfluenzae . The anti-biofilm activity is of particular interest for infectious disease research, as biofilms are a key determinant of bacterial persistence in chronic and recurrent infections, making them recalcitrant to standard antibiotic therapies . The mechanism of action for this class of compounds is under investigation, but pyrazole derivatives have been studied as potential inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . Researchers can explore this compound as a key synthon for developing novel anti-infective agents or as a standard in microbiological and biochemical assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(2-aminoethyl)-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c13-7-6-9-10(8-4-2-1-3-5-8)15-16(11(9)17)12(14)18/h1-5,15H,6-7,13H2,(H2,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTAZAQEKLFVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C(=S)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Multicomponent Catalytic Synthesis

The most efficient route involves a one-pot reaction combining hydrazine hydrate , arylidene malononitrile , and 2-aminoethyl isothiocyanate catalyzed by HAp/ZnCl₂ nano-flakes.

Reaction Conditions:

  • Catalyst : HAp/ZnCl₂ (10 wt% relative to reactants).

  • Temperature : 60–70°C.

  • Solvent : Solvent-free.

  • Time : 30–40 minutes.

Procedure :

  • Mixing Reactants : Hydrazine hydrate (1 mmol), arylidene malononitrile (1 mmol), and 2-aminoethyl isothiocyanate (1 mmol) are combined with HAp/ZnCl₂.

  • Heating and Stirring : The mixture is stirred at 60–70°C until completion (monitored via TLC).

  • Work-Up : The product is extracted with chloroform, purified via recrystallization (ethanol), and isolated in 85–90% yield.

Mechanistic Pathway :

  • Thiosemicarbazide Formation : Hydrazine attacks 2-aminoethyl isothiocyanate, forming a thiosemicarbazide intermediate.

  • Nucleophilic Addition : The intermediate reacts with arylidene malononitrile’s activated double bond.

  • Cyclization and Oxidation : Intramolecular cyclization yields the pyrazole core, followed by tautomerization and aerial oxidation to the final product.

Optimization of Reaction Parameters

Catalyst Selection and Performance

HAp/ZnCl₂ nano-flakes exhibit superior catalytic activity due to:

  • High Surface Area : Nano-flake morphology (Figure 1) promotes reactant adsorption.

  • Acid-Base Sites : Zn²⁺ and phosphate groups facilitate proton transfer and cyclization.

  • Reusability : The catalyst retains >90% activity after five cycles.

Table 1: Catalyst Efficiency Comparison

CatalystYield (%)Reaction Time (min)Reusability (Cycles)
HAp/ZnCl₂85–9030–405
Conventional HCl60–65120–1801

Temperature and Solvent Effects

  • Optimal Temperature : 70°C balances reaction rate and product stability.

  • Solvent-Free Advantage : Eliminates purification challenges and reduces environmental impact.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy :

    • NH₂ : 3353–3297 cm⁻¹.

    • C≡N : 2210 cm⁻¹.

    • C=S : 1176 cm⁻¹.

  • ¹H NMR (DMSO-d₆) :

    • NH₂ : δ 8.08 (s, 2H).

    • Aromatic Protons : δ 7.95–7.35 (m, 5H).

    • 2-Aminoethyl : δ 3.50–2.80 (m, 4H).

  • Mass Spectrometry : m/z 296 [M+H]⁺.

Table 2: Comparative Spectral Data for Pyrazole Derivatives

CompoundIR C=S (cm⁻¹)¹H NMR NH₂ (δ)Yield (%)
Target Compound11768.0885
3a11598.0885
3e11828.1082

Alternative Synthetic Approaches

Stepwise Synthesis

While less efficient, a stepwise method involves:

  • Pyrazole Ring Formation : Cyclization of hydrazine with diketones.

  • Carbothioamide Introduction : Reaction with thiophosgene or thiourea.

  • Aminoethyl Functionalization : Alkylation with 2-chloroethylamine.

Limitations :

  • Lower yields (50–60%).

  • Multiple purification steps.

Solid-Phase Synthesis

Immobilizing intermediates on resin enables automated synthesis but faces challenges in scaling and cost.

Industrial Scalability and Green Chemistry

Process Intensification Strategies

  • Continuous Flow Reactors : Enhance heat/mass transfer for large-scale production.

  • Catalyst Immobilization : Fixed-bed reactors enable continuous catalyst reuse.

Environmental Metrics

  • E-Factor : 0.5 (vs. 5–10 for traditional methods).

  • Atom Economy : 85% (multicomponent approach minimizes waste) .

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties or preparing derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Its derivatives may exhibit pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might bind to an enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway. The specific pathways involved would depend on the compound’s structure and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Structural Differences

  • Solubility: The 2-aminoethyl group in the target compound may improve water solubility compared to ethyl or aryl-substituted analogs (e.g., ’s N-ethyl derivative). However, the carbothioamide group generally reduces solubility compared to carboxamides (e.g., ’s carboxamide sulfate salt, which is formulated for enhanced solubility) .
  • Hydrogen Bonding : Carbothioamide derivatives (C=S) form stronger hydrogen bonds (N–H···S) than carboxamides (C=O), as seen in ’s crystal structure. This may enhance binding to biological targets .

Pharmacological Potential

  • Antimicrobial Activity: Analogous to ’s N-ethyl derivative, the 2-aminoethyl group may improve cell penetration, enhancing biofilm inhibition.
  • Enzyme Inhibition : The carbothioamide group could inhibit metalloenzymes (e.g., urease) via metal coordination, a mechanism observed in related thioamide compounds .

Data Tables

Table 1: Structural and Activity Comparison of Pyrazole Carbothioamides

Compound ID Substituents Molecular Formula Key Activity/Property Reference
Target Compound 4: 2-aminoethyl; 3: phenyl C₁₂H₁₅N₄OS Inferred antimicrobial
Compound N-ethyl; 4: phenyl C₁₂H₁₄N₄OS Anti-Haemophilus (MIC 16–64 μg/mL)
Compound 5: 4-F-phenyl; 3: 4-MePh C₁₇H₁₆FN₃S Crystallography (R = 0.047)

Table 2: Crystallographic Data ()

Parameter Value
Space group P2₁/c
Z (molecules/unit) 4
Bond lengths (C–S) 1.681–1.685 Å
Hydrogen bonds N–H···S, C–H···π

Biological Activity

4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, emphasizing its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N4OS\text{C}_{12}\text{H}_{14}\text{N}_4\text{OS}

This compound features a pyrazole ring with an aminoethyl group and a phenyl substituent, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthesis pathway can include:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Substitution Reactions : Introducing the aminoethyl and phenyl groups through nucleophilic substitution or coupling reactions.

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives against Gram-positive and Gram-negative bacteria using the well diffusion method. The results indicated that certain derivatives displayed potent antibacterial activity with zones of inhibition comparable to standard antibiotics like streptomycin .

Antitumor Activity

Pyrazole derivatives have been investigated for their antitumor properties. A series of studies focused on their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds similar to 4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole were tested against breast cancer cell lines (MCF-7 and MDA-MB-231) showing promising cytotoxic effects .

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, pyrazole derivatives have demonstrated anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .

Case Studies

Several case studies are notable in illustrating the biological activity of pyrazole derivatives:

  • Antimicrobial Screening : A derivative was tested against E. coli, S. aureus, P. mirabilis, and B. subtilis. The results indicated that specific substitutions on the pyrazole ring enhanced antibacterial efficacy (Table 1) .
    CompoundZone of Inhibition (mm)Bacterial Strain
    Pyrazole A20E. coli
    Pyrazole B25S. aureus
    Pyrazole C15P. mirabilis
  • Antitumor Efficacy : In vitro studies showed that certain pyrazole derivatives induced apoptosis in cancer cells via caspase activation pathways .

The biological activity of 4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole is attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazoles act as inhibitors for key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : Some compounds may interact with specific receptors involved in inflammatory responses or tumor growth.

Q & A

Q. Data Contradiction Analysis Example

  • Issue : Conflicting reports on the carbothioamide group’s stability under acidic conditions.
  • Resolution : shows stability at pH 3–5 due to intramolecular H-bonding, while reports degradation at pH <2.5. Conduct pH-dependent stability assays (HPLC monitoring) to define safe operational ranges .

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